n,n-Didecylformamide
Description
N,N-Didecylformamide is a formamide derivative where two decyl (C₁₀) alkyl chains are bonded to the nitrogen atom of the formamide group. Structurally, it belongs to the class of N,N-dialkylformamides, which are characterized by their polar aprotic nature, high boiling points, and utility as solvents or reagents in organic synthesis.
Properties
CAS No. |
569354-70-7 |
|---|---|
Molecular Formula |
C21H43NO |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N,N-didecylformamide |
InChI |
InChI=1S/C21H43NO/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
MQPZOSKFMPDMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular characteristics of N,N-didecylformamide and related formamides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₂₁H₄₁NO | 323.56 | Two decyl (C₁₀) | Long alkyl chains, hydrophobic core |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Two methyl (C₁) | Small polar substituents, high solubility |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Methyl + acetyl | Acetyl group enhances polarity |
| N,N-Dicyclohexylformamide | C₁₃H₂₃NO | 209.33 | Two cyclohexyl | Bulky cyclic substituents, steric hindrance |
| N,N-Diphenylformamide | C₁₃H₁₁NO | 197.23 | Two phenyl | Aromatic rings, π-π interactions |
*Note: Data for this compound are extrapolated; specific references are absent in the evidence.
Physical and Chemical Properties
- Boiling Point and Solubility: DMF: Boiling point ~153°C, miscible with water and organic solvents due to its small size and polarity . DMAc: Higher boiling point (~165°C) compared to DMF, attributed to the acetyl group’s polarity . Dicyclohexylformamide: Expected higher boiling point and lower water solubility due to bulky cyclohexyl groups . Diphenylformamide: Limited water solubility but soluble in aromatic solvents due to phenyl groups . Didecylformamide: Predicted to have a very high boiling point and lipophilic character due to long alkyl chains.
- Applications: DMF: Widely used as a solvent in polymer production, pharmaceuticals, and organic reactions (e.g., formylation, amidation) . DMAc: Preferred in high-temperature reactions and as a solvent for resins and fibers . Dicyclohexyl/Diphenylformamide: Likely niche applications in asymmetric synthesis or catalysis due to steric or electronic effects . Didecylformamide: Potential use in non-polar reaction media or as a phase-transfer catalyst, though unverified in the evidence.
Research Trends and Gaps
While DMF and DMAc are well-studied, research on larger N,N-dialkylformamides (e.g., dicyclohexyl, diphenyl, or didecyl derivatives) remains sparse. Recent studies highlight DMF’s role in cross-dehydrogenative coupling (CDC) reactions and as a carbon/nitrogen source in synthesis , but analogous applications for bulkier formamides are underexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
